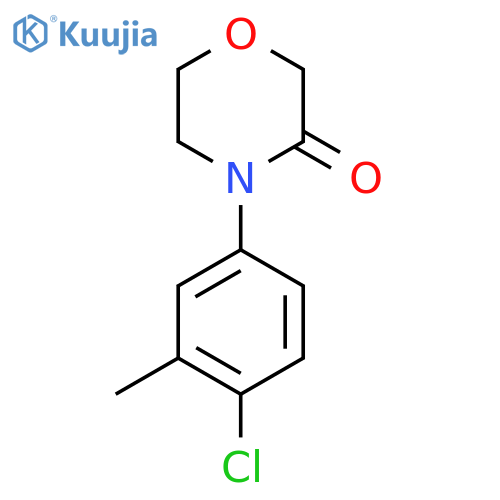

Cas no 1260650-91-6 (4-(4-chloro-3-methylphenyl)morpholin-3-one)

1260650-91-6 structure

商品名:4-(4-chloro-3-methylphenyl)morpholin-3-one

4-(4-chloro-3-methylphenyl)morpholin-3-one 化学的及び物理的性質

名前と識別子

-

- 4-(4-chloro-3-methylphenyl)morpholin-3-one

- EN300-1086196

- 1260650-91-6

-

- インチ: 1S/C11H12ClNO2/c1-8-6-9(2-3-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

- InChIKey: SSEUHYYOXTUOMV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)N1C(COCC1)=O

計算された属性

- せいみつぶんしりょう: 225.0556563g/mol

- どういたいしつりょう: 225.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-(4-chloro-3-methylphenyl)morpholin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1086196-0.5g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 0.5g |

$1111.0 | 2023-10-27 | |

| Enamine | EN300-1086196-10g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 10g |

$4974.0 | 2023-10-27 | |

| Enamine | EN300-1086196-5g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 5g |

$3355.0 | 2023-10-27 | |

| Enamine | EN300-1086196-0.1g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 0.1g |

$1019.0 | 2023-10-27 | |

| Enamine | EN300-1086196-0.05g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 0.05g |

$972.0 | 2023-10-27 | |

| Enamine | EN300-1086196-5.0g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 5g |

$3355.0 | 2023-06-10 | ||

| Enamine | EN300-1086196-1g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 1g |

$1157.0 | 2023-10-27 | |

| Enamine | EN300-1086196-2.5g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 2.5g |

$2268.0 | 2023-10-27 | |

| Enamine | EN300-1086196-1.0g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 1g |

$1157.0 | 2023-06-10 | ||

| Enamine | EN300-1086196-0.25g |

4-(4-chloro-3-methylphenyl)morpholin-3-one |

1260650-91-6 | 95% | 0.25g |

$1065.0 | 2023-10-27 |

4-(4-chloro-3-methylphenyl)morpholin-3-one 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1260650-91-6 (4-(4-chloro-3-methylphenyl)morpholin-3-one) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量